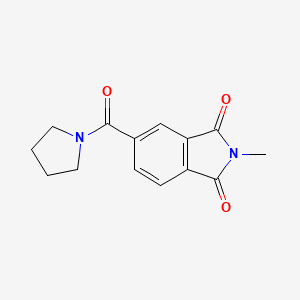
2-Methyl-5-(pyrrolidine-1-carbonyl)isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(pyrrolidine-1-carbonyl)isoindole-1,3-dione, also known as MPID, is a small molecule that has been extensively studied for its potential applications in scientific research. MPID is a synthetic compound that is structurally similar to thalidomide, a drug that was originally developed as a sedative but was later found to have anti-inflammatory and immunomodulatory properties. MPID has been shown to have similar properties, and has been investigated for its potential use in a variety of research applications.
Wirkmechanismus
The exact mechanism of action of 2-Methyl-5-(pyrrolidine-1-carbonyl)isoindole-1,3-dione is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. 2-Methyl-5-(pyrrolidine-1-carbonyl)isoindole-1,3-dione has been shown to inhibit the activity of certain enzymes, such as TNF-alpha and NF-kappaB, that are involved in inflammation and immune responses. It has also been reported to have anti-angiogenic effects, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
2-Methyl-5-(pyrrolidine-1-carbonyl)isoindole-1,3-dione has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-Methyl-5-(pyrrolidine-1-carbonyl)isoindole-1,3-dione has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. It has also been reported to have anti-inflammatory effects, and may modulate the immune system by affecting cytokine production and T-cell activation. In addition, 2-Methyl-5-(pyrrolidine-1-carbonyl)isoindole-1,3-dione has been shown to inhibit angiogenesis, which may contribute to its anti-tumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Methyl-5-(pyrrolidine-1-carbonyl)isoindole-1,3-dione in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. It is also relatively stable and can be stored for long periods of time. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret results from experiments. In addition, the potential for off-target effects and toxicity must be carefully considered.
Zukünftige Richtungen
There are many potential future directions for research involving 2-Methyl-5-(pyrrolidine-1-carbonyl)isoindole-1,3-dione. One area of interest is the development of more potent and selective analogs of 2-Methyl-5-(pyrrolidine-1-carbonyl)isoindole-1,3-dione that may have improved efficacy and fewer side effects. Another area of research is the identification of specific signaling pathways that are affected by 2-Methyl-5-(pyrrolidine-1-carbonyl)isoindole-1,3-dione, which may provide insights into its mechanism of action. Additionally, 2-Methyl-5-(pyrrolidine-1-carbonyl)isoindole-1,3-dione may be investigated for its potential use in combination with other drugs or therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness.
Synthesemethoden
2-Methyl-5-(pyrrolidine-1-carbonyl)isoindole-1,3-dione can be synthesized using a variety of methods, including the reaction of isatin with methylamine and pyrrolidine-1-carboxylic acid, followed by cyclization and oxidation to yield the final product. Other methods have also been reported, including the use of palladium-catalyzed cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-(pyrrolidine-1-carbonyl)isoindole-1,3-dione has been investigated for its potential use in a variety of scientific research applications. One area of interest is cancer research, as 2-Methyl-5-(pyrrolidine-1-carbonyl)isoindole-1,3-dione has been shown to have anti-tumor activity in vitro and in vivo. 2-Methyl-5-(pyrrolidine-1-carbonyl)isoindole-1,3-dione has also been studied for its potential to modulate the immune system, with some studies suggesting that it may have immunomodulatory effects similar to thalidomide. Other areas of research include inflammation, angiogenesis, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-methyl-5-(pyrrolidine-1-carbonyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-15-13(18)10-5-4-9(8-11(10)14(15)19)12(17)16-6-2-3-7-16/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFHEVTXVNEPLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione](/img/structure/B7505460.png)
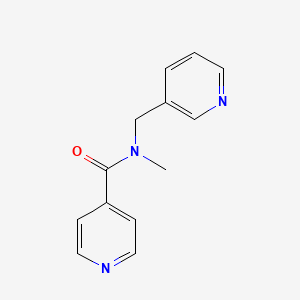
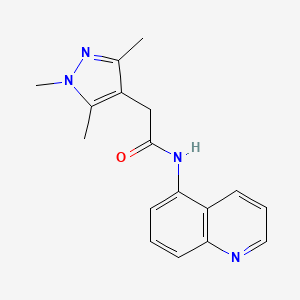
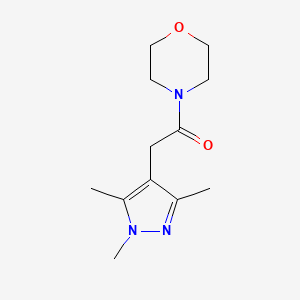
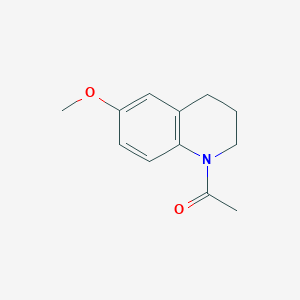
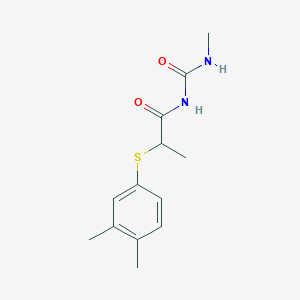
![2-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]-N-(3-methoxypropyl)acetamide](/img/structure/B7505507.png)
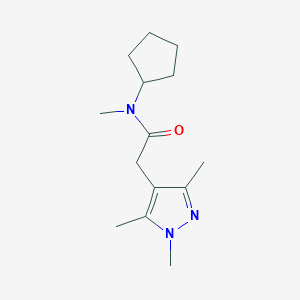
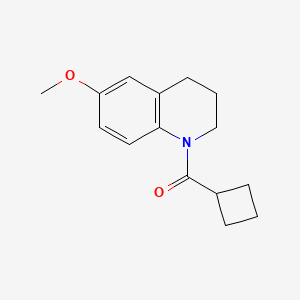
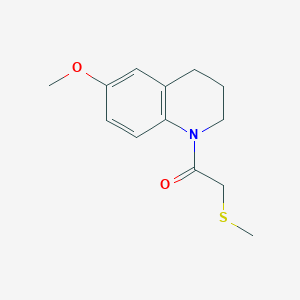
![[3-Methyl-1-(2-methylpropyl)thieno[2,3-c]pyrazol-5-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7505535.png)
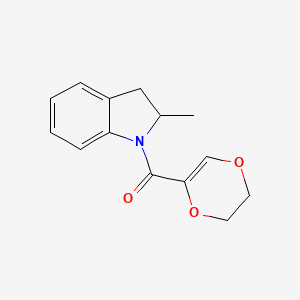
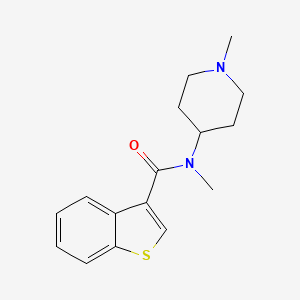
![1-[2-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7505564.png)